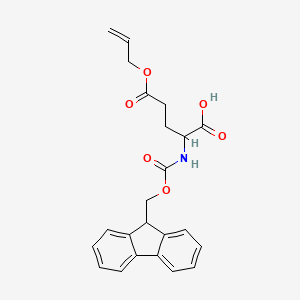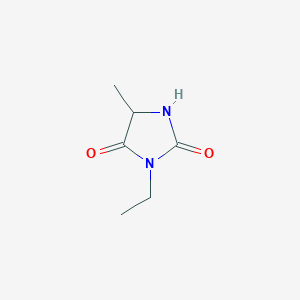
4-Fluoro-3-(furan-2-yl)benzaldehyde
Übersicht
Beschreibung
4-Fluoro-3-(furan-2-yl)benzaldehyde, or 4-FBA, is a colorless organic compound that belongs to the class of compounds known as aldehydes. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in the preparation of a variety of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. 4-FBA has been extensively studied for its potential applications in various areas of science, including biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-FBA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. It has also been used in the synthesis of a number of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, it has been used in the preparation of a variety of dyes and fragrances.
Wirkmechanismus
The mechanism of action of 4-FBA is not well understood. However, it is believed to act as a reducing agent, which can reduce the oxidation state of other molecules. It is also believed to act as a nucleophile, which can form covalent bonds with other molecules. Additionally, it may act as an electrophile, which can form covalent bonds with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FBA are not well understood. However, it is believed to have some anti-inflammatory and anti-cancer properties. In addition, it has been shown to reduce the oxidation state of other molecules, which can lead to the formation of more stable compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-FBA in lab experiments include its availability, its low cost, and its high yield. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 4-FBA in lab experiments is its toxicity. It is highly toxic when inhaled or ingested, and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-FBA in scientific research. These include the development of new synthetic methods for the preparation of fluorinated compounds, the development of new pharmaceuticals and dyes, and the investigation of its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to determine the exact mechanism of action of 4-FBA.
Eigenschaften
IUPAC Name |
4-fluoro-3-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBAWOASOWSSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297662 | |
| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359867-36-0 | |
| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359867-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


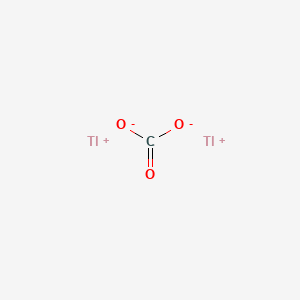
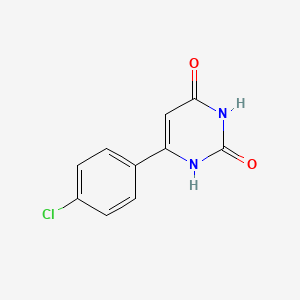
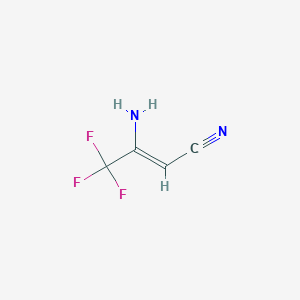

![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)
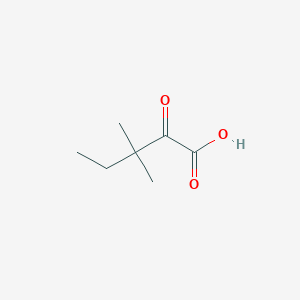

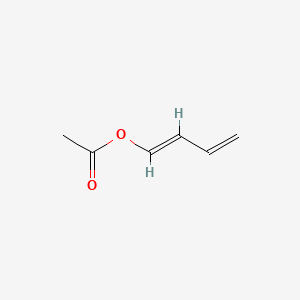

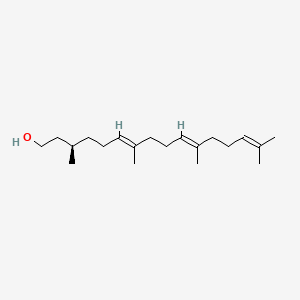
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B3433520.png)
